Cas no 1540441-25-5 (4-(4-chloro-3-methylphenyl)butan-2-one)

4-(4-chloro-3-methylphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-chloro-3-methylphenyl)butan-2-one
- 2-Butanone, 4-(4-chloro-3-methylphenyl)-
- 1540441-25-5
- EN300-1283130
-
- インチ: 1S/C11H13ClO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3
- InChIKey: VNKGRJXVSBWXDF-UHFFFAOYSA-N
- ほほえんだ: CC(=O)CCC1=CC=C(Cl)C(C)=C1
計算された属性
- せいみつぶんしりょう: 196.0654927g/mol
- どういたいしつりょう: 196.0654927g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.088±0.06 g/cm3(Predicted)
- ふってん: 276.3±25.0 °C(Predicted)
4-(4-chloro-3-methylphenyl)butan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283130-500mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 500mg |
$671.0 | 2023-10-01 | ||
Enamine | EN300-1283130-10000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 10000mg |
$3007.0 | 2023-10-01 | ||
Enamine | EN300-1283130-1.0g |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1283130-5000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 5000mg |
$2028.0 | 2023-10-01 | ||
Enamine | EN300-1283130-2500mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 2500mg |
$1370.0 | 2023-10-01 | ||
Enamine | EN300-1283130-50mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 50mg |
$587.0 | 2023-10-01 | ||
Enamine | EN300-1283130-1000mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 1000mg |
$699.0 | 2023-10-01 | ||
Enamine | EN300-1283130-100mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 100mg |
$615.0 | 2023-10-01 | ||
Enamine | EN300-1283130-250mg |
4-(4-chloro-3-methylphenyl)butan-2-one |
1540441-25-5 | 250mg |
$642.0 | 2023-10-01 |
4-(4-chloro-3-methylphenyl)butan-2-one 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
4-(4-chloro-3-methylphenyl)butan-2-oneに関する追加情報
4-(4-Chloro-3-Methylphenyl)Butan-2-One: A Comprehensive Overview
4-(4-Chloro-3-Methylphenyl)Butan-2-One, also known by its CAS number 1540441-25-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a butanone moiety with a substituted phenyl group. The phenyl ring is substituted with a chlorine atom at the para position and a methyl group at the meta position, giving it distinct electronic and steric properties. These features make it a valuable molecule for various applications in drug discovery, material science, and chemical synthesis.
The synthesis of 4-(4-Chloro-3-Methylphenyl)Butan-2-One typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring in the presence of a Lewis acid catalyst. However, due to the directing effects of the substituents on the phenyl ring, alternative methods such as nucleophilic aromatic substitution or coupling reactions may be employed to achieve higher yields and better selectivity. Recent advancements in catalytic systems and reaction conditions have significantly improved the efficiency of these syntheses, making this compound more accessible for research and industrial applications.
In terms of physical properties, 4-(4-Chloro-3-Methylphenyl)Butan-2-One exhibits a melting point of approximately 65°C and a boiling point around 180°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, which facilitates its use in various extraction and purification processes. The compound's UV-Vis spectrum shows strong absorption bands in the range of 270-300 nm, indicating its potential for use in photoredox catalysis or as a photosensitizer in certain chemical transformations.
The biological activity of 4-(4-Chloro-3-Methylphenyl)Butan-2-One has been extensively studied in recent years. Research has shown that this compound exhibits moderate anti-inflammatory and antioxidant properties, making it a promising candidate for drug development targeting chronic inflammatory diseases. Additionally, studies have demonstrated its ability to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a lead compound for metabolic disorder therapeutics.
In the realm of material science, 4-(4-Chloro-3-Methylphenyl)Butan-2-One has found applications as a precursor for advanced materials such as polyurethanes and thermoplastics. Its ability to form stable covalent bonds with other monomers makes it an ideal building block for high-performance polymers. Recent research has also explored its use in the development of stimuli-responsive materials, where its electronic properties can be tuned to respond to external stimuli such as light or temperature changes.
The environmental impact of 4-(4-Chloro-3-Methylphenyl)Butan-2-One has been another area of focus for researchers. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with complete mineralization occurring within 60 days under controlled laboratory settings. This biodegradability makes it a more eco-friendly alternative to other similar compounds that persist longer in the environment.
In conclusion, 4-(4-Chloro-3-Methylphenyl)Butan-2-One, CAS number 1540441-25-5, is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for future innovations in chemistry, pharmacology, and materials science.
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